molecular formula C26H38N8O3 B607266 eCF506 CAS No. 1914078-41-3

eCF506

Katalognummer B607266
CAS-Nummer: 1914078-41-3
Molekulargewicht: 510.643
InChI-Schlüssel: GMPQGWXPDRNCBL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ECF506 is a small molecule that locks SRC, a non-receptor tyrosine kinase, in its native inactive conformation . This inhibits both enzymatic and scaffolding functions that prevent phosphorylation and complex formation with its partner FAK . It has been reported to have highly potent and selective pathway inhibition in culture and in vivo .

Wissenschaftliche Forschungsanwendungen

Application Summary

eCF506 is a small molecule that has been found to inhibit SRC, a protein that plays a key role in the progression and resistance mechanisms of many solid malignancies . The molecule works by locking SRC in its native inactive conformation, thereby inhibiting both its enzymatic and scaffolding functions . This prevents phosphorylation and complex formation with its partner FAK .

Results or Outcomes

Treatment with eCF506 resulted in increased antitumor efficacy and tolerability in syngeneic murine cancer models . This demonstrates significant therapeutic advantages over existing SRC/ABL inhibitors . Therefore, this novel mode of inhibiting SRC could lead to improved treatment of SRC-associated disorders .

Safety And Hazards

ECF506 is considered toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . If inhaled, it is recommended to remove to fresh air . If swallowed, it is advised to wash out the mouth with copious amounts of water and call a physician .

Eigenschaften

IUPAC Name

tert-butyl N-[4-[4-amino-1-[2-[4-(dimethylamino)piperidin-1-yl]ethyl]pyrazolo[3,4-d]pyrimidin-3-yl]-2-methoxyphenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38N8O3/c1-26(2,3)37-25(35)30-19-8-7-17(15-20(19)36-6)22-21-23(27)28-16-29-24(21)34(31-22)14-13-33-11-9-18(10-12-33)32(4)5/h7-8,15-16,18H,9-14H2,1-6H3,(H,30,35)(H2,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMPQGWXPDRNCBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C2=NN(C3=NC=NC(=C23)N)CCN4CCC(CC4)N(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38N8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl (4-(4-amino-1-(2-(4-(dimethylamino)piperidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-methoxyphenyl)carbamate

Citations

For This Compound
50
Citations
C Temps - 2020 - ethos.bl.uk
… The novel small molecule SRC inhibitor eCF506 has recently been discovered by the … This thesis continues the preclinical development of eCF506 by (i) investigating its potency against …
Number of citations: 1 ethos.bl.uk
LM Busuttil - 2020 - um.edu.mt
… Virtual screening using a structure-based consensus pharmacophore of the lead ECF506 … based on topology maps of the lead ECF506 and the sulphonamide inhibitor. Seed fragments …
Number of citations: 0 www.um.edu.mt
C Temps, D Lietha, ER Webb, XF Li, JC Dawson… - Cancer research, 2021 - AACR
… Here we report the small molecule eCF506 locks SRC in its native inactive conformation, … Treatment with eCF506 resulted in increased antitumor efficacy and tolerability in syngeneic …
Number of citations: 22 aacrjournals.org
DG Ogando, E Kim, S Li… - … Ophthalmology & Visual …, 2023 - iovs.arvojournals.org
… Ten µl of mitochondrial-targeted antioxidant Visomitin (1.5 µM) or Src kinase inhibitor eCF506 (1 … Visomitin and eCF506 significantly inhibited the increase in CT (PBS: 153.5±9.2 µm;Vis: …
Number of citations: 0 iovs.arvojournals.org
C Fraser, JC Dawson, R Dowling… - Journal of medicinal …, 2016 - ACS Publications
… resulted in eCF506, the first small molecule with subnanomolar IC 50 for SRC that requires 3 orders of magnitude greater concentration to inhibit ABL. eCF506 exhibits excellent water …
Number of citations: 53 pubs.acs.org
S Navarro-Marchal, M Harvey, B King, RE Hughes… - Cancer …, 2023 - nuvectis.com
Discussion We have developed and characterized the first small molecule—NXP900 (eCF506)—that locks SRC in its native inactive conformation, thereby inhibiting both enzymatic and …
Number of citations: 2 nuvectis.com
B King, RE Hughes, S Navarro-Marchal… - European Journal of …, 2022 - ejcancer.com
… Background: We have recently reported that NXP900 (aka eCF506) binds and locks SRC tyrosine kinase in its ‘closed’ inactive conformation, being classified as a Type I1/2A inhibitor. …
Number of citations: 4 www.ejcancer.com
S Dash, K Nyswaner, MJB Harvey, B King, A Woods… - 2023 - ascopubs.org
e15133 Background: NXP900 (eCF506) is a novel potent and selective SRC family kinase (SFK) inhibitor, (IC 50 of 0.47 nM against YES1). NXP900 locks its target into its native “closed…
Number of citations: 0 ascopubs.org
J Sergeys, I Van Hove, TT Hu, C Temps… - Experimental eye …, 2020 - Elsevier
… In addition to their anti-angiogenic effects, we also evaluated the effects of Dasatinib, eCF506 and Saracatinib on endothelial cell proliferation. eCF506 and Dasatinib both potently …
Number of citations: 8 www.sciencedirect.com
DG Ogando, ET Kim, S Li, JA Bonanno - Cells, 2023 - mdpi.com
… to reduce oxidative stress and eCF506 (Src kinase inhibitor) to … Moreover, topical Visomitin and eCF506 rescued tight … Furthermore, Visomitin and eCF506 significantly decreased Src …
Number of citations: 8 www.mdpi.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.